(3-Fluorophenyl)(methylamino)acetonitrile, also known by its IUPAC name 2-[(3-fluorophenyl)(methyl)amino]acetonitrile, is a chemical compound with the molecular formula and a molecular weight of approximately . It features a fluorinated phenyl group attached to a methylamino group, which is further connected to an acetonitrile moiety. This compound is classified under organic compounds, specifically in the category of nitriles and amines, due to its functional groups.
The synthesis of (3-Fluorophenyl)(methylamino)acetonitrile can be achieved through various methods. One notable approach involves the reaction of 3-fluoroaniline with acetonitrile in the presence of appropriate catalysts or reagents that facilitate the formation of the desired amine structure.
The molecular structure of (3-Fluorophenyl)(methylamino)acetonitrile reveals significant details about its geometry and bonding characteristics.
CN(CC#N)c1cccc(F)c1InChI=1S/C9H9FN2/c1-12(6-5-11)9-4-2-3-8(10)7-9/h2-4,7H,6H2,1H3The compound features:
(3-Fluorophenyl)(methylamino)acetonitrile can participate in various chemical reactions typical for amines and nitriles.
The mechanism by which (3-Fluorophenyl)(methylamino)acetonitrile exerts its effects involves interactions at the molecular level with biological targets.
Understanding the physical and chemical properties of (3-Fluorophenyl)(methylamino)acetonitrile is crucial for its application in scientific research.
(3-Fluorophenyl)(methylamino)acetonitrile has several potential applications in scientific research:
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9